molecular formula C8H14ClNO B1446872 1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride CAS No. 1864058-81-0

1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B1446872
CAS No.: 1864058-81-0
M. Wt: 175.65 g/mol
InChI Key: XIYYIKJLXIRLRY-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO) enzymes, which are crucial for the metabolism of neurotransmitters. The compound’s interaction with these enzymes can lead to the inhibition or activation of specific biochemical pathways, influencing the overall metabolic processes within the cell .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the proliferation of certain cell types, such as HL-60 cells, by inducing apoptosis through DNA fragmentation . Additionally, it can modulate cell signaling pathways, leading to changes in gene expression and metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with monoamine oxidase enzymes can result in the inhibition of these enzymes, thereby affecting the metabolism of neurotransmitters . This binding interaction can lead to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies has shown varying effects on cellular functions, depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function or neuroprotection . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which play a crucial role in the metabolism of neurotransmitters . The compound’s involvement in these pathways can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its overall activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Amino Group: The amino group can be introduced through reductive amination, where a carbonyl compound is reacted with an amine in the presence of a reducing agent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used for substitution reactions.

Major Products:

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of bacterial infections and cancer.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

    2-Furoic Acid: A furan derivative with a carboxylic acid group.

    Furfurylamine: A furan derivative with an amino group attached to the furan ring.

    Furan-2-carbaldehyde: A furan derivative with an aldehyde group.

Uniqueness: 1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride is unique due to its specific structure, which combines a furan ring with a methylpropan-1-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(furan-2-yl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-6(2)8(9)7-4-3-5-10-7;/h3-6,8H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYYIKJLXIRLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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